Methyl 1-pivaloyl-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-pivaloyl-1H-indole-6-carboxylate is a chemical compound with the molecular formula C15H17NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is known for its unique structure, which includes a pivaloyl group attached to the indole ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-pivaloyl-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with pivaloyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), with bases such as triethylamine (TEA) or pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-pivaloyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pivaloyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 1-pivaloyl-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 1-pivaloyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Methyl 1-pivaloyl-1H-indole-6-carboxylate can be compared with other indole derivatives, such as:
Methyl indole-6-carboxylate: Similar structure but lacks the pivaloyl group, leading to different chemical and biological properties.
Methyl 1H-indole-6-carboxylate: Another related compound with distinct reactivity and applications.
Indole-6-carboxylic acid methyl ester: Shares the indole core but differs in functional groups, affecting its behavior in chemical reactions.
The uniqueness of this compound lies in its pivaloyl group, which imparts specific steric and electronic effects, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 1-(2,2-dimethylpropanoyl)indole-6-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-9H,1-4H3 |
InChI Key |
BZVAKKQSYNWVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.